Fmoc-(Dmb)Leu-OH

Aspartimide suppression Fmoc SPPS Backbone protection

Standard Fmoc-Leu-OH leads to on-resin peptide aggregation, incomplete deprotection, and poor coupling yields in hydrophobic sequences. Fmoc-(Dmb)Leu-OH (CAS 1425938-65-3) solves this: • N-Dmb modification disrupts interchain H-bonding, preventing aggregation and restoring coupling efficiency. • Completely suppresses aspartimide formation when placed adjacent to Asp(OtBu), reducing HPLC purification burden. • Fully compatible with standard coupling reagents (PyBOP, HBTU, DIC/Oxyma); Dmb removed during TFA cleavage. Supplied with ≥98% HPLC purity. Ships ambient.

Molecular Formula C30H33NO6
Molecular Weight 503.6 g/mol
CAS No. 1425938-65-3
Cat. No. B1458932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(Dmb)Leu-OH
CAS1425938-65-3
Molecular FormulaC30H33NO6
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C30H33NO6/c1-19(2)15-27(29(32)33)31(17-20-13-14-21(35-3)16-28(20)36-4)30(34)37-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-14,16,19,26-27H,15,17-18H2,1-4H3,(H,32,33)/t27-/m0/s1
InChIKeyQPSOWMLPKHDMHL-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(Dmb)Leu-OH Overview


Fmoc-(Dmb)Leu-OH (CAS 1425938-65-3) is a backbone-protected leucine derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features an Nα-Fmoc protecting group for standard stepwise chain elongation and an N-(2,4-dimethoxybenzyl) modification on the leucine backbone nitrogen [1]. This N-alkylation introduces steric bulk that disrupts interchain hydrogen bonding, thereby suppressing on-resin peptide aggregation and secondary structure formation during the assembly of hydrophobic or aggregation-prone sequences [2]. The Dmb group is acid-labile and is removed during final TFA cleavage, regenerating the native peptide backbone [3].

Fmoc-(Dmb)Leu-OH vs. Fmoc-Leu-OH: Why Substitution Fails


Standard Fmoc-Leu-OH lacks backbone modification and is therefore susceptible to the on-resin aggregation that plagues the synthesis of hydrophobic or β-sheet-forming peptides . During chain elongation, unprotected backbone amides participate in intermolecular hydrogen bonding, leading to resin-bound peptide collapse, incomplete deprotection, and poor coupling yields [1]. While alternative backbone-protecting groups such as Hmb (2-hydroxy-4-methoxybenzyl) are available, Hmb-modified residues undergo difficult O-to-N acyl transfer upon subsequent coupling and can form cyclic lactones during activation, introducing side products [2]. Fmoc-(Dmb)Leu-OH addresses these limitations by providing a sterically demanding N-alkyl group that irreversibly disrupts aggregation while remaining fully compatible with standard coupling reagents and avoiding lactone formation [3].

Fmoc-(Dmb)Leu-OH: Differentiation Evidence


Aspartimide Suppression: Dmb vs. Hmb

In Fmoc SPPS of Asp(OtBu)-containing peptides, Dmb backbone protection completely prevents base-catalyzed aspartimide formation, a major side reaction that generates up to eight by-products via epimerization and ring-opening [1]. Comparative studies of Dmb versus Hmb protection in Asp-Gly motifs demonstrate that while Hmb also inhibits aspartimide formation, Hmb-modified peptides suffer from poor O-to-N acyl transfer efficiency during subsequent couplings and can form cyclic lactones during activation [2]. Dmb protection avoids these limitations entirely, enabling cleaner crude products and simplified purification workflows [3].

Aspartimide suppression Fmoc SPPS Backbone protection

Aggregation Control: Dmb vs. Pseudoprolines

The Dmb group functions as an N-alkyl amino acid derivative, exploiting the natural propensity of N-substituted amino acids to disrupt intermolecular hydrogen bonding and secondary structure formation during peptide assembly [1]. This mechanism is shared with pseudoproline dipeptides and Hmb derivatives; however, pseudoprolines are restricted to sequences containing Ser or Thr, while Hmb introduces challenging subsequent couplings [2]. Dmb-modified leucine provides aggregation suppression for hydrophobic Leu-containing sequences without the sequence constraints of pseudoprolines and without the O-to-N acyl transfer burden of Hmb . The bulky 2,4-dimethoxybenzyl moiety sterically blocks backbone amide hydrogen bonding, maintaining resin solvation and coupling site accessibility throughout chain elongation [3].

Peptide aggregation Difficult sequences β-sheet disruption

TFA Cleavage: Dmb Removal vs. Hmb

The Dmb group exhibits rapid and complete removal under standard final cleavage conditions using high-concentration TFA [1]. This acid lability contrasts with acetylated Hmb derivatives, which are TFA-resistant and require additional processing steps for complete backbone deprotection [2]. The Dmb group's acid sensitivity ensures that the native peptide backbone is fully regenerated during the same cleavage step that releases the peptide from the resin and removes side-chain protecting groups, eliminating the need for post-cleavage deprotection protocols [3].

Deprotection kinetics TFA cleavage Backbone protecting group removal

Lactone Formation: Dmb vs. Hmb

A critical limitation of Hmb backbone protection is the propensity of Hmb-modified amino acids to form cyclic lactones during carboxyl activation, which competes with desired peptide bond formation and generates unreactive side products [1]. In direct contrast, the Dmb group is attached via a stable N-benzyl linkage that cannot undergo analogous intramolecular cyclization . This structural difference ensures that activation of Fmoc-(Dmb)Leu-OH proceeds exclusively toward productive acylation, improving coupling efficiency and reducing reagent consumption [2].

Activation side reactions Lactone formation Coupling efficiency

Automated SPPS Solvent Compatibility

Fmoc-(Dmb)Leu-OH is soluble in the standard Fmoc SPPS solvents N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), as well as in DMSO for stock solution preparation . The compound's solubility profile supports integration into automated peptide synthesizers without requiring specialized solvent systems. Notably, Fmoc amino acids dissolved in NMP exhibit greater decomposition over extended periods compared to DMF, making DMF the preferred solvent for long automated runs . The Dmb modification, being hydrophobic in nature, does not impair solubility in these polar aprotic solvents due to the overall molecular design .

Solubility DMF compatibility Automated peptide synthesis

Fmoc-(Dmb)Leu-OH: Primary Applications


Aspartimide-Prone Sequence Synthesis

In sequences where Asp(OtBu) is adjacent to Leu-containing regions susceptible to aspartimide formation, incorporation of Fmoc-(Dmb)Leu-OH adjacent to the Asp residue provides backbone protection that completely suppresses base-catalyzed aspartimide formation [1]. This is particularly critical for therapeutic peptides where aspartimide-derived impurities can compromise biological activity and complicate regulatory compliance. The complete elimination of aspartimide-related by-products (up to eight species) reduces HPLC purification burden and increases overall yield of the target peptide [2].

Hydrophobic and Aggregation-Prone Peptide Assembly

For peptides rich in hydrophobic residues that exhibit on-resin aggregation, interchain β-sheet formation, or incomplete Fmoc deprotection, substituting standard Fmoc-Leu-OH with Fmoc-(Dmb)Leu-OH at strategic positions disrupts backbone hydrogen bonding networks [3]. This N-alkylation strategy restores coupling efficiency and enables the successful synthesis of difficult sequences that are otherwise inaccessible via standard Fmoc SPPS protocols. The Dmb group is removed during final TFA cleavage, yielding the native peptide sequence [4].

Automated Peptide Library Synthesis

Fmoc-(Dmb)Leu-OH is fully compatible with standard coupling reagents including PyBOP, HBTU, and DIC/Oxyma, enabling direct substitution into existing automated synthesizer methods without modifying coupling cycles or deprotection times [5]. The Dmb group's acid lability ensures complete removal during standard TFA cleavage, eliminating the need for post-synthesis processing that would interrupt high-throughput workflows [6]. This makes the building block suitable for peptide library production where consistent, predictable performance across multiple sequences is required.

Therapeutic Peptide Process Development

In GMP or pre-clinical manufacturing settings, the elimination of lactone side products during activation (a limitation of Hmb derivatives) and the complete suppression of aspartimide formation (a limitation of unprotected backbone synthesis) reduce the impurity burden in crude peptide mixtures [7]. This translates to fewer purification steps, higher recovery yields, and more robust process validation—critical factors in the economic assessment of building block selection for scaled peptide production .

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